molecular formula C8H7LiN2O2 B2751718 Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate CAS No. 2416242-82-3

Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate

Cat. No.: B2751718
CAS No.: 2416242-82-3
M. Wt: 170.1
InChI Key: UXUOBRMDYRFZLU-UHFFFAOYSA-N
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Description

Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H7LiN2O2 and a molecular weight of 170.1 g/mol . This compound is a lithium salt of 1-pyrimidin-4-ylcyclopropane-1-carboxylic acid, and it is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.Li/c11-7(12)8(2-3-8)6-1-4-9-5-10-6;/h1,4-5H,2-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAZKFBPKPLPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1(C2=NC=NC=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate typically involves the reaction of 1-pyrimidin-4-ylcyclopropane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Key Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : May produce alcohols or amines.
  • Substitution : Lithium ions can be substituted with other cations such as sodium or potassium.

Chemistry

Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate serves as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to act as a building block for more complex molecules, making it valuable for studying reaction mechanisms.

Biology

Research indicates potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines and exhibit antibacterial activity against a range of microorganisms.

Case Study Example : A cytotoxicity assay revealed that this compound significantly affected the viability of specific cancer cell lines, suggesting its potential as a therapeutic agent.

Medicine

This compound is being investigated for its therapeutic effects on various diseases. Its mechanism of action involves modulating cellular processes through interactions with ion channels, enzymes, and signaling pathways, which may lead to new treatment options for conditions such as cancer and infections .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its distinct properties make it suitable for developing new materials with specific electronic or mechanical characteristics.

Data Table: Summary of Applications

Field Application Potential Impact
ChemistryReagent for organic synthesisEnables the creation of complex molecules
BiologyAntimicrobial and anticancer researchPotential new therapies for cancer and infections
MedicineTherapeutic effects investigationNew drug candidates for various diseases
IndustryProduction of specialty chemicalsDevelopment of advanced materials

Mechanism of Action

The mechanism of action of Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels, enzymes, and signaling pathways. This modulation can lead to changes in cellular function and activity, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate include:

Uniqueness

This compound is unique due to the presence of the lithium ion, which imparts specific chemical and biological properties that are not observed with other cations. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1-pyrimidin-4-ylcyclopropane-1-carboxylic acid with lithium bases such as lithium hydroxide or lithium carbonate. The synthesis typically occurs in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent oxidation.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The lithium ion can modulate cellular processes by influencing ion channels, enzymes, and signaling pathways, which may lead to therapeutic effects in various diseases .

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by obstructing substrate access at active sites, which is crucial for understanding its therapeutic potential.
  • Receptor Binding: Interaction studies indicate that it can bind to various receptors, potentially influencing their activity and downstream signaling pathways.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myeloid leukemia) cells .

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDInduction of apoptosis
K562TBDInhibition of proliferation

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. These effects are significant in the context of diseases characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on MCF-7 and K562 cells, demonstrating a reduction in cell viability at specific concentrations. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Inflammation Model : In vitro assays were conducted to assess the anti-inflammatory effects of this compound. Results suggested a decrease in pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which may exhibit varying biological activities due to differences in their chemical structure.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(Pyridin-4-yl)cyclopropanecarboxylic acidPyridine ring instead of pyrimidineAnticancer
1-(Pyridin-3-yl)cyclopropanecarboxylic acidDifferent nitrogen positionUnknown
1-(Pyrimidin-2-yl)cyclopropanecarboxylic acidDifferent nitrogen positionUnknown

Q & A

Basic: What synthetic methodologies are recommended for Lithium;1-pyrimidin-4-ylcyclopropane-1-carboxylate?

Answer:
The synthesis involves multi-step organic reactions, including cyclopropanation of pyrimidine derivatives followed by carboxylation and lithium salt formation. Key steps include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., palladium) to form the cyclopropane ring fused to pyrimidine .
  • Carboxylation : Introducing the carboxylate group via nucleophilic substitution or CO₂ insertion under controlled pH .
  • Lithiation : Reacting the carboxylate precursor with lithium hydroxide or carbonate to yield the final lithium salt .
    Validation : Post-synthesis characterization via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) ensures structural fidelity .

Basic: How can researchers validate the electrochemical stability of this compound for lithium-ion battery applications?

Answer:

  • Cyclic Voltammetry (CV) : Measure redox potentials and reversibility in a Li/Li+^+ half-cell configuration to assess stability under cycling .
  • Impedance Spectroscopy : Evaluate ionic conductivity and interfacial resistance in composite electrodes .
  • Accelerated Rate Calorimetry (ARC) : Test thermal stability under overcharge conditions to identify decomposition thresholds .
    Reference : Compare results against computational predictions (e.g., DFT-derived decomposition pathways) .

Advanced: How do density functional theory (DFT) simulations optimize the electronic structure of this compound for energy storage?

Answer:

  • Exchange-Correlation Functionals : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to model electron density gradients near the pyrimidinyl group, which influences Li+^+ binding affinity .
  • Projector Augmented Wave (PAW) Method : Simulate core-electron interactions in the cyclopropane ring to predict strain effects on ionic mobility .
  • High-Throughput Screening : Apply frameworks like the Materials Genome Project to screen derivatives for higher voltage or capacity by substituting pyrimidine with other heterocycles (e.g., triazine) .

Advanced: How to resolve discrepancies between computational predictions and experimental Li+^++ diffusion coefficients?

Answer:

  • Methodological Cross-Validation : Compare DFT results (using hybrid functionals like HSE06) with ab initio molecular dynamics (AIMD) simulations to account for temperature-dependent lattice dynamics .
  • Defect Analysis : Use STEM-EELS to detect lithium vacancy clusters in synthesized materials, which may explain lower experimental diffusion rates .
  • Machine Learning : Train models on existing datasets (e.g., Materials Project) to identify overlooked variables, such as solvent interactions in the electrolyte .

Basic: What role does the pyrimidin-4-yl group play in the compound’s ionic conductivity?

Answer:
The pyrimidine ring acts as a π-conductive scaffold, enhancing electron delocalization and stabilizing Li+^+ coordination through nitrogen lone pairs. Experimental validation includes:

  • X-ray Absorption Spectroscopy (XAS) : Probe Li+^+ binding sites on pyrimidine .
  • Solid-State NMR : Measure 7^7Li chemical shifts to quantify ion mobility in the crystal lattice .

Advanced: How can researchers design experiments to probe the compound’s degradation mechanisms in aqueous electrolytes?

Answer:

  • In Situ Raman Spectroscopy : Monitor real-time structural changes (e.g., cyclopropane ring opening) during electrochemical cycling .
  • Post-Mortem XRD/TGA : Analyze cycled electrodes for phase segregation or lithium carbonate formation .
  • Controlled Humidity Testing : Expose the compound to H2_2O vapor to simulate hydrolysis pathways, validated via DFT-based transition-state modeling .

Basic: What spectroscopic techniques are critical for characterizing cyclopropane ring stability?

Answer:

  • Vibrational Spectroscopy : IR/Raman peaks at 800–1000 cm1^{-1} confirm cyclopropane C-C bond integrity .
  • XRD : Lattice parameter shifts indicate strain or ring distortion during lithiation .
  • Mass Spectrometry : Detect fragmentation patterns (e.g., m/z 91 for cyclopropane cleavage) .

Advanced: How to address contradictory reports on the compound’s thermal stability in literature?

Answer:

  • Methodological Audit : Compare heating rates and atmosphere (inert vs. oxidative) in DSC/TGA studies; slower heating rates (2°C/min) under argon reduce decomposition artifacts .
  • Computational Replication : Simulate decomposition pathways using ab initio thermodynamics (e.g., VASP) to identify metastable intermediates not detected experimentally .
  • Collaborative Benchmarking : Use standardized protocols (e.g., ISO 11358) across labs to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.